Introduction: The Significance of Diethyl 2-Fluorobenzylphosphonate
Introduction: The Significance of Diethyl 2-Fluorobenzylphosphonate
An In-depth Technical Guide to Diethyl 2-Fluorobenzylphosphonate
This guide provides a comprehensive technical overview of Diethyl 2-Fluorobenzylphosphonate (CAS 6226-51-3), a key organophosphonate reagent. Tailored for researchers, scientists, and professionals in drug development, this document delves into its chemical properties, synthesis, and applications, with a focus on its role in modern organic chemistry and medicinal research.
Diethyl 2-Fluorobenzylphosphonate is an organophosphorus compound distinguished by a phosphonate group attached to a benzyl moiety bearing a fluorine atom at the ortho-position. Organophosphonates are a critical class of molecules in medicinal chemistry, often serving as stable mimics of natural phosphates.[1][2] The phosphonate group's resistance to enzymatic hydrolysis enhances metabolic stability, a desirable trait for therapeutic candidates.[1]
The presence of the 2-fluoro substituent is particularly noteworthy. Fluorine's unique properties—high electronegativity, small size, and ability to form strong carbon-fluorine bonds—can significantly modulate a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. This makes Diethyl 2-Fluorobenzylphosphonate a valuable building block in the synthesis of novel therapeutic agents, particularly in the development of enzyme inhibitors and antimicrobials.[3]
Its primary utility in synthetic chemistry lies in its role as a precursor in the Horner-Wadsworth-Emmons (HWE) reaction, a powerful method for the stereoselective synthesis of alkenes from carbonyl compounds.[4][5]
Physicochemical and Spectroscopic Properties
The fundamental properties of Diethyl 2-Fluorobenzylphosphonate are summarized below. This data is essential for its proper handling, storage, and application in experimental settings.
| Property | Value |
| CAS Number | 63909-54-6 |
| Molecular Formula | C₁₁H₁₆FO₃P |
| Molecular Weight | 246.22 g/mol |
| Physical Form | Solid or liquid |
| Purity | Typically ≥95% |
| Storage | Sealed in a dry, well-ventilated area at room temperature. |
Spectroscopic Data
While comprehensive, peer-reviewed spectral data for Diethyl 2-Fluorobenzylphosphonate is not extensively published, the expected spectral characteristics can be inferred from related compounds like Diethyl Benzylphosphonate.[6][7] The analysis of phosphorus-containing compounds via NMR is characterized by the splitting of adjacent ¹H and ¹³C signals due to coupling with the ¹⁰⁰% abundant ³¹P nucleus.[8]
| Spectrum | Expected Characteristics |
| ¹H NMR | Signals corresponding to the ethoxy protons (triplet and quartet), a doublet for the benzylic methylene protons (CH₂) due to coupling with phosphorus, and multiplets for the aromatic protons. |
| ¹³C NMR | Resonances for the ethoxy carbons, a benzylic carbon signal split into a doublet by the phosphorus atom, and signals for the aromatic carbons, some of which will exhibit C-P and C-F coupling.[8] |
| ³¹P NMR | A single resonance, typically in the range of δ 17-26 ppm (relative to H₃PO₄), is expected for this class of compounds.[6] |
| Mass Spec (MS) | The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns. |
Synthesis: The Michaelis-Arbuzov Reaction
The most direct and widely used method for synthesizing diethyl benzylphosphonates is the Michaelis-Arbuzov reaction.[9] This robust reaction involves the nucleophilic attack of a trialkyl phosphite (in this case, triethyl phosphite) on an alkyl halide (2-fluorobenzyl halide).
The reaction proceeds through a quasi-phosphonium salt intermediate. The subsequent dealkylation, where the halide anion attacks one of the ethyl groups of the phosphite, yields the stable diethyl phosphonate product and a volatile ethyl halide byproduct. The choice of the benzyl halide influences the reaction rate, with reactivity following the order I > Br > Cl.[9]
Caption: Michaelis-Arbuzov synthesis of Diethyl 2-Fluorobenzylphosphonate.
Experimental Protocol: Synthesis via Michaelis-Arbuzov Reaction
This protocol describes a general procedure for the synthesis of Diethyl 2-Fluorobenzylphosphonate.
-
Reaction Setup: In a round-bottom flask fitted with a reflux condenser and a magnetic stirrer, add 2-fluorobenzyl bromide (1.0 equivalent). The system should be under an inert atmosphere (e.g., argon or nitrogen).
-
Reagent Addition: Add an excess of triethyl phosphite (typically 1.5 to 2.0 equivalents). The reaction can be performed neat (without solvent) or in a high-boiling anhydrous solvent such as toluene.[9] Using an excess of triethyl phosphite helps to drive the reaction to completion.
-
Heating: Heat the reaction mixture to reflux (typically 120-150 °C) and maintain this temperature for several hours (4-24 hours), monitoring the reaction progress by TLC or GC.[9]
-
Work-up: Once the reaction is complete, allow the mixture to cool to ambient temperature.
-
Purification: Remove the volatile ethyl bromide byproduct and excess triethyl phosphite by vacuum distillation. The desired Diethyl 2-Fluorobenzylphosphonate can then be purified by further fractional distillation under high vacuum to yield the final product.[9]
-
Characterization: Confirm the identity and purity of the product using spectroscopic methods such as ¹H NMR, ¹³C NMR, ³¹P NMR, and mass spectrometry.
Reactivity and Core Application: The Horner-Wadsworth-Emmons (HWE) Reaction
The premier application of Diethyl 2-Fluorobenzylphosphonate is as a reagent in the Horner-Wadsworth-Emmons (HWE) reaction. This reaction is a cornerstone of alkene synthesis, valued for its reliability and stereocontrol.[4][10] It offers significant advantages over the classical Wittig reaction, including the high nucleophilicity of the phosphonate carbanion and the easy removal of the water-soluble phosphate byproduct.[5][11]
The HWE reaction begins with the deprotonation of the phosphonate at the carbon adjacent to the phosphorus atom using a suitable base (e.g., NaH, NaHMDS) to form a stabilized carbanion.[4] This carbanion then performs a nucleophilic attack on the carbonyl carbon of an aldehyde or ketone. The resulting intermediate undergoes elimination to form an alkene, typically with a strong preference for the thermodynamically more stable (E)-isomer.[4][5]
Caption: General workflow of the Horner-Wadsworth-Emmons reaction.
Stereoselectivity in the HWE Reaction
While the standard HWE reaction strongly favors (E)-alkene formation, achieving (Z)-selectivity is also crucial for the synthesis of complex molecules. The Still-Gennari modification addresses this by using phosphonates with electron-withdrawing groups, such as bis(2,2,2-trifluoroethyl) esters, in conjunction with strong, non-coordinating bases like KHMDS with 18-crown-6.[12] This modification kinetically favors the formation of the (Z)-alkene.[12]
Experimental Protocol: General HWE Olefination
This protocol provides a generalized procedure for using Diethyl 2-Fluorobenzylphosphonate in an HWE reaction.
-
Anion Formation: In a flame-dried, three-necked flask under an inert atmosphere, suspend a strong base like sodium hydride (NaH, 1.1 equivalents) in an anhydrous aprotic solvent (e.g., THF, DME).
-
Phosphonate Addition: Cool the suspension to 0 °C and add a solution of Diethyl 2-Fluorobenzylphosphonate (1.0 equivalent) in the same anhydrous solvent dropwise. Allow the mixture to stir at room temperature for 1 hour to ensure complete formation of the carbanion.
-
Carbonyl Addition: Cool the resulting carbanion solution to 0 °C and add a solution of the aldehyde or ketone (1.0 equivalent) in the anhydrous solvent dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quenching and Extraction: Carefully quench the reaction by adding a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent like ethyl acetate or dichloromethane.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to isolate the desired alkene.
Applications in Drug Development and Medicinal Chemistry
The structural motifs within Diethyl 2-Fluorobenzylphosphonate make it a compound of high interest for drug discovery.
-
Antimicrobial Agents: Substituted benzylphosphonates have demonstrated promising antimicrobial activity.[13][14] Research suggests that these compounds may induce oxidative stress in bacterial cells, leading to DNA damage and cell death.[3] The 2-fluoro substitution in Diethyl 2-Fluorobenzylphosphonate can potentially enhance this activity by modifying its electronic properties and cell membrane permeability.[3]
-
Enzyme Inhibition: The phosphonate group is a well-established bioisostere of the phosphate group.[2] Its tetrahedral geometry and negative charge mimic natural phosphates, but its P-C bond is resistant to hydrolysis by phosphatases. This makes it an ideal scaffold for designing inhibitors of enzymes that process phosphate-containing substrates, such as kinases and proteases.
-
Metabolic Stability: The introduction of fluorine into drug candidates is a common strategy to block metabolic oxidation at that position, thereby increasing the drug's half-life and bioavailability.
Safety and Handling
As with any chemical reagent, proper safety precautions are essential when handling Diethyl 2-Fluorobenzylphosphonate.
-
Hazard Identification: The compound is classified as an irritant. GHS hazard statements indicate that it causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).
-
Precautionary Measures:
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray (P261).
-
Wear protective gloves, eye protection, and face protection.
-
Use only in a well-ventilated area or under a chemical fume hood.
-
In case of eye contact, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing (P305+P351+P338).
-
-
Storage: Keep containers tightly closed and stored in a dry, cool, and well-ventilated place.
Conclusion
Diethyl 2-Fluorobenzylphosphonate is a versatile and valuable reagent for the modern organic chemist and drug discovery scientist. Its utility in the stereoselective synthesis of alkenes via the Horner-Wadsworth-Emmons reaction is well-established. Furthermore, its structural features—a hydrolytically stable phosphonate group and a strategically placed fluorine atom—provide a strong rationale for its use as a scaffold in the design of new therapeutic agents. This guide has provided a technical foundation for its properties, synthesis, and applications, empowering researchers to leverage this important compound in their scientific endeavors.
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